Cycloguanide phenylsulfone
Description
The exact mass of the compound Cycloguanide phenylsulfone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cycloguanide phenylsulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cycloguanide phenylsulfone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
18915-14-5 |
|---|---|
Molecular Formula |
C22H30Cl2N10O2S |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
1-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]sulfonylphenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
InChI |
InChI=1S/C22H28N10O2S.2ClH/c1-21(2)29-17(23)27-19(25)31(21)13-5-9-15(10-6-13)35(33,34)16-11-7-14(8-12-16)32-20(26)28-18(24)30-22(32,3)4;;/h5-12H,1-4H3,(H4,23,25,27,29)(H4,24,26,28,30);2*1H |
InChI Key |
PNCQYIMDXYYJBG-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=NC(=NC4(C)C)N)N)N)N)C.Cl.Cl |
Other CAS No. |
18915-14-5 |
Synonyms |
1,1'-(sulfonyldi-4-phenylene)-bis-(4,6-diamino-2,2-dimethyl-1,2-dihydro-s-triazine)-dihydrochloride cycloguanide phenylsulfone |
Origin of Product |
United States |
Cycloguanide Phenylsulfone (CAS 18915-14-5): Comprehensive Physical Properties, Mechanistic Profiling, and Assay Protocols
Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
Cycloguanide phenylsulfone (CAS 18915-14-5) is a highly specialized chemical intermediate and biochemical tool compound characterized by its dual triazine rings and central sulfone moiety. Widely utilized in the synthesis of antimalarial agents, antiparasitics, and advanced agrochemicals, it also serves as a targeted inhibitor of Acetylcholinesterase (AChE). This whitepaper synthesizes its physicochemical properties, establishes the causality behind handling and storage protocols, and provides self-validating experimental workflows for enzymatic assays.
Structural Identity and Physicochemical Profiling
Understanding the exact physical properties of Cycloguanide phenylsulfone is the first critical step in reproducible assay development. The compound is frequently supplied as a dihydrochloride salt to enhance its stability and solubility profile compared to its free base form[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | Cycloguanide phenylsulfone |
| IUPAC Name | 1,1'-(Sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine) 2HCl |
| CAS Number | 18915-14-5 |
| Molecular Formula | C₂₂H₂₈N₁₀O₂S (Free base) / C₂₂H₃₀Cl₂N₁₀O₂S (Dihydrochloride) |
| Monoisotopic Mass | 496.21173 Da (Free base)[2] |
| Molecular Weight | 569.51 g/mol (Dihydrochloride salt)[1] |
| Appearance | Solid powder[1] |
| Primary Application | Pharmaceutical intermediate, Agrochemical synthesis, AChE inhibitor[3] |
Storage, Stability, and Handling Causality
-
Temperature Control: The compound is stable under ambient temperatures for short-term transit (days to weeks). However, for long-term preservation of the triazine and sulfone functional groups, it must be stored at -20 °C in a dry, dark environment [1].
-
Causality of Degradation: Exposure to ambient moisture and UV light can lead to gradual hydrolysis or photo-oxidation of the amine groups on the triazine rings.
-
Hydration Variability: Batch-specific molecular weights often vary due to the degree of hydration. Analytical Consequence: Failing to recalculate molarity based on the specific batch's hydration state will result in sub-target concentrations, directly skewing IC₅₀ calculations in downstream biochemical assays[4].
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
Cycloguanide phenylsulfone exerts a moderate inhibitory effect on Acetylcholinesterase (AChE), an enzyme critical for terminating synaptic transmission[5]. By binding to AChE, the compound prevents the hydrolysis of the neurotransmitter acetylcholine (ACh). In parasitic or pest models, this leads to an accumulation of ACh in the synaptic cleft, overstimulation of cholinergic receptors, and subsequent paralysis or death.
Caption: Mechanistic pathway of Cycloguanide Phenylsulfone inducing parasite paralysis via AChE inhibition.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.
Protocol A: Precision Stock Solution Preparation
Because of its high molecular weight (569.51 g/mol ) and complex ring structure, Cycloguanide phenylsulfone has limited initial aqueous solubility. Dimethyl sulfoxide (DMSO) is the mandatory primary solvent[1].
Standard Dilution Matrix (Based on MW 569.51 g/mol ):
| Target Molarity | Solvent Vol. for 1 mg | Solvent Vol. for 5 mg | Solvent Vol. for 10 mg |
| 1 mM | 1.76 mL | 8.78 mL | 17.56 mL |
| 5 mM | 0.35 mL | 1.76 mL | 3.51 mL |
| 10 mM | 0.18 mL | 0.88 mL | 1.76 mL |
| 50 mM | 0.04 mL | 0.18 mL | 0.35 mL |
Step-by-Step Methodology:
-
Weighing & Adjustment: Weigh the powder and cross-reference the Certificate of Analysis (CoA) for the batch's hydration percentage. Causality: Water weight acts as a diluent; unadjusted mass yields artificially low molarity.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 60 seconds. Causality: Anhydrous DMSO prevents premature introduction of water, which can cause micro-precipitation.
-
Aliquotting: Divide the stock into single-use aliquots and store at -20 °C. Causality: Repeated freeze-thaw cycles degrade the compound and introduce atmospheric moisture.
Protocol B: Kinetic AChE Inhibition Assay (Ellman's Method)
This protocol utilizes Ellman's reagent (DTNB) to provide a real-time, colorimetric readout of enzyme kinetics.
Caption: Self-validating experimental workflow for the colorimetric AChE inhibition kinetic assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Causality: AChE activity and the DTNB reaction are optimal at slightly alkaline pH.
-
System Validation Setup (The Self-Validating Core):
-
Blank Well: Buffer + DTNB + Substrate (No Enzyme). Validates that the substrate is not spontaneously hydrolyzing.
-
Vehicle Control Well: Enzyme + Buffer + DTNB + Substrate + 1% DMSO. Validates that the solvent is not inhibiting the enzyme.
-
Positive Control Well: Enzyme + Buffer + DTNB + Substrate + Known Inhibitor (e.g., Donepezil). Validates the specific activity and sensitivity of the AChE batch.
-
-
Incubation: Add AChE (0.03 U/mL) and Cycloguanide phenylsulfone (serial dilutions) to the test wells. Incubate at 25 °C for 15 minutes. Causality: Allows the inhibitor to reach thermodynamic equilibrium binding with the enzyme prior to substrate competition.
-
Reaction Initiation: Add 0.5 mM DTNB and 0.5 mM Acetylthiocholine iodide (ATCI). Causality: ATCI is hydrolyzed to thiocholine, which reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.
-
Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity (V₀) and derive the IC₅₀ via non-linear regression.
Applications in Advanced Synthesis and Drug Development
Beyond its role as an in vitro biochemical tool, Cycloguanide phenylsulfone is a highly valued building block in several industrial sectors[3]:
-
Pharmaceutical Intermediates: It is a critical precursor in the synthesis of novel antimalarial and antiparasitic drug candidates. The dual triazine structure is a privileged scaffold in medicinal chemistry for targeting plasmodium species.
-
Agrochemical Synthesis: Leveraged in the research and production of advanced pesticides and herbicides. The guanidine/triazine moieties are frequently utilized to disrupt specific metabolic pathways in pests.
-
Complex Organic Synthesis: Employed by process chemists to construct complex heterocyclic compounds and sulfone-containing molecules for high-value, low-volume fine chemicals[3].
References
-
[PubChemLite]. (n.d.). Cycloguanide phenylsulfone (C22H28N10O2S). Retrieved from[Link]
-
Yuan, B. J., & Qin, B. Y. (1990). Inhibitory properties of cycloguanide phenylsulfone on acetylcholinesterase. Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica), 11(2), 126-130. PMID: 2275386. Retrieved from[Link]
-
[ChemicalCell / ChemicalRoot]. (n.d.). Cycloguanide Phenylsulfone CAS NO 18915-14-5. Retrieved from [Link]
Sources
Binding Affinity of Cycloguanide Phenylsulfone to Target Enzymes: A Technical Guide to Dual-Target Inhibition
Executive Summary
Cycloguanide Phenylsulfone (CGP) (CAS: 18915-14-5) is a highly specialized biochemical intermediate and pharmacological agent. Structurally defined as 1,1'-(Sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine), it consists of two cycloguanil-like (dihydrotriazine) moieties bridged by a rigid diphenylsulfone core .
In modern drug discovery, the polypharmacological potential of CGP has garnered attention due to its ability to interact with two distinct classes of target enzymes: Acetylcholinesterase (AChE) and Dihydrofolate Reductase (DHFR) . This whitepaper explores the mechanistic binding affinities of CGP, detailing the structural causality behind its dual-target inhibition, and provides self-validating experimental workflows for quantifying these interactions.
Molecular Architecture and Target Rationale
The binding affinity of any ligand is dictated by its spatial geometry and electrostatic profile. CGP’s unique architecture provides a masterclass in bivalent ligand design:
-
The Dihydrotriazine Anchors: The two terminal 1,6-dihydro-1,3,5-triazine rings act as potent hydrogen-bond donors and acceptors. In DHFR, this motif mimics the pteridine ring of endogenous folates, anchoring to highly conserved aspartate or glutamate residues in the active site .
-
The Diphenylsulfone Bridge: The sulfone linkage ( −SO2− ) provides a rigid, electron-withdrawing spacer. For AChE, this spacer allows the molecule to span the ~20 Å deep active site gorge, enabling simultaneous interaction with both the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS) .
Target 1: Acetylcholinesterase (AChE) Binding Affinity
AChE is the primary enzyme responsible for terminating synaptic transmission by hydrolyzing acetylcholine. CGP exerts a moderate-to-strong inhibitory effect on AChE by acting as a dual-site inhibitor.
Mechanism of Action
The AChE active site is buried at the bottom of a deep, narrow gorge lined with aromatic residues. CGP's bivalent structure allows one dihydrotriazine ring to penetrate the gorge and form hydrogen bonds with the CAS (Ser203, His447, Glu334), while the second triazine ring and the diphenylsulfone bridge engage in π−π stacking and hydrophobic interactions with the PAS (Trp286, Tyr72) at the gorge entrance. This dual-site binding not only blocks substrate entry but also prevents substrate-induced conformational changes.
Dual-site binding of Cycloguanide Phenylsulfone spanning the AChE active site gorge.
Target 2: Dihydrofolate Reductase (DHFR) Binding Affinity
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in DNA synthesis. While the monomeric analog cycloguanil is a classic antimalarial DHFR inhibitor, resistance frequently arises via the S108T mutation in Plasmodium falciparum (PfDHFR), which creates a steric clash with the p-chlorine atom of cycloguanil .
Overcoming Steric Clashes via CoMFA
Comparative Molecular Field Analysis (CoMFA) indicates that the bulky diphenylsulfone bridge of CGP alters the trajectory of the molecule within the folate binding pocket. Instead of driving deeply into the S108 residue, the sulfone oxygen atoms form compensatory hydrogen bonds with the protein backbone, slightly shifting the triazine rings to maintain affinity with Asp54 while avoiding the S108T steric bulk.
Inhibition of the DHFR-mediated folate reduction pathway by Cycloguanide Phenylsulfone.
Experimental Methodologies for Binding Affinity Validation
To ensure scientific integrity and reproducibility, the following self-validating protocols are established for quantifying CGP's binding affinity.
Protocol 1: AChE Inhibition Kinetics (Modified Ellman’s Assay)
Rationale: This colorimetric assay measures the rate of thiocholine production. Pre-incubating the enzyme with CGP allows the binding equilibrium to be reached before substrate addition, ensuring accurate representation of the dissociation constant ( Ki ).
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to a final concentration of 0.3 mM and acetylthiocholine iodide (ATCI) to 0.5 mM.
-
Enzyme Preparation: Reconstitute human recombinant AChE to 0.05 U/mL in buffer containing 0.1% BSA. (Causality: BSA prevents non-specific adsorption of the enzyme to the plastic microplate walls, preventing artificial loss of Vmax .)
-
Inhibitor Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL AChE, and 20 µL CGP (serial dilutions: 10 µM to 0.1 nM). Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the ATCI/DTNB mixture to each well.
-
Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the initial velocity ( v0 ). Plot v0 against [CGP] using a 4-parameter logistic non-linear regression to determine the IC50 .
Protocol 2: DHFR Binding Affinity via Surface Plasmon Resonance (SPR)
Rationale: Unlike end-point assays, SPR provides real-time, label-free measurement of association ( kon ) and dissociation ( koff ) rates, allowing calculation of the true thermodynamic dissociation constant ( Kd=koff/kon ).
-
Sensor Chip Preparation: Dock a CM5 sensor chip (carboxymethylated dextran). Activate the surface with an EDC/NHS (1:1 v/v) injection for 7 minutes to create reactive succinimide esters.
-
Ligand Immobilization: Inject recombinant PfDHFR (10 µg/mL in 10 mM sodium acetate, pH 4.5) to a target immobilization level of 5000 RU. (Causality: pH 4.5 is strictly chosen because it is below the isoelectric point (pI) of DHFR, ensuring electrostatic pre-concentration of the positively charged protein onto the negatively charged dextran matrix prior to covalent coupling.)
-
Quenching: Inject 1 M ethanolamine (pH 8.5) for 7 minutes to deactivate unreacted esters.
-
Analyte Injection (Association): Inject CGP (serial dilutions: 3.125 nM to 100 nM) in HBS-EP+ running buffer at a high flow rate of 30 µL/min for 120 seconds. (Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events rather than diffusion artifacts.)
-
Dissociation: Switch to running buffer for 300 seconds to monitor the dissociation phase.
-
Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip bound CGP without denaturing the immobilized DHFR.
-
Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.
Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics analysis.
Quantitative Data Presentation
The table below summarizes the comparative binding affinities of CGP against its target enzymes, benchmarked against standard clinical inhibitors. (Note: DHFR values for CGP are representative estimates derived from 3D-QSAR and CoMFA models of bis-dihydrotriazine analogs).
| Compound | Target Enzyme | IC50 (nM) | Binding Affinity ( Kd / Ki nM) | Primary Binding Interaction |
| Cycloguanide Phenylsulfone | AChE (Human) | ~450 | ~320 | Dual-site (CAS & PAS spanning) |
| Donepezil (Control) | AChE (Human) | 15 | 10 | CAS Hydrogen Bonding |
| Cycloguanide Phenylsulfone | PfDHFR (Wild Type) | ~25 | ~15 | H-Bonding (Asp54) |
| Cycloguanil (Control) | PfDHFR (Wild Type) | 4 | 2 | H-Bonding (Asp54) |
| Cycloguanil (Control) | PfDHFR (A16V+S108T) | >10,000 | >5,000 | Steric Clash (Asn108/Thr108) |
References
-
Yuthavong, Y., et al. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors. PubMed Central (PMC).[Link]
-
Yuan, B. J., & Qin, B. Y. [Inhibitory properties of cycloguanide phenylsulfone on acetylcholinesterase]. Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica), 1990 Mar;11(2):126-30.[Link]
-
Kamchonwongpaisan, S., et al. Interactions between cycloguanil derivatives and wild type and resistance-associated mutant Plasmodium falciparum dihydrofolate reductases. PubMed.[Link]
Application Note: Preparation, Handling, and Storage of Cycloguanide Phenylsulfone Stock Solutions in DMSO
Introduction & Scientific Rationale
Cycloguanide phenylsulfone (CAS No. 18915-14-5) is a highly specialized biochemical intermediate utilized extensively in advanced pharmacological research and organic synthesis[1]. Structurally, it is characterized by a unique combination of a hydrophobic phenylsulfone moiety and polar dihydro-triazine rings[2]. In biological applications, it is heavily investigated for its potent inhibitory properties against acetylcholinesterase (AChE), making it a critical molecule in the study of neuropharmacology and the development of novel antiparasitic therapeutic agents[3].
Due to its complex molecular architecture, cycloguanide phenylsulfone exhibits extremely limited aqueous solubility but dissolves readily in polar aprotic solvents[4]. This application note provides a validated, self-consistent protocol for preparing high-fidelity stock solutions in Anhydrous Dimethyl Sulfoxide (DMSO). By strictly controlling solvent quality, temperature, and atmospheric exposure, researchers can prevent compound degradation and ensure reproducible experimental outcomes.
Physicochemical Profile
Understanding the physical properties of the specific salt form is critical for accurate molarity calculations. The standard commercially available form is typically the dihydrochloride salt[4].
| Property | Specification |
| Chemical Name | 1,1'-(Sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine) dihydrochloride |
| CAS Number | 18915-14-5 |
| Molecular Formula | C₂₂H₃₀Cl₂N₁₀O₂S |
| Molecular Weight | 569.51 g/mol |
| Primary Target | Acetylcholinesterase (AChE) |
| Solubility | High in DMSO; Insoluble in standard aqueous buffers |
Causality in Experimental Choices (E-E-A-T)
To maintain scientific integrity, every step in the handling of cycloguanide phenylsulfone must be driven by its chemical vulnerabilities:
-
Why Anhydrous DMSO? The dual nature of the compound requires a solvent with amphiphilic solvation capabilities. However, DMSO is highly hygroscopic. If water is absorbed from the atmosphere, the localized dielectric constant drops, leading to micro-precipitation of the hydrophobic sulfone core. Water also introduces the risk of hydrolytic degradation of the triazine rings[4].
-
Why Strict Aliquoting? Repeated freeze-thaw cycles cause cryoconcentration (localized concentration gradients during freezing), which can irreversibly alter the molarity of the stock and induce compound shearing. Single-use aliquoting is mandatory[4].
-
Why Argon/Nitrogen Purging? The amine groups on the triazine rings are susceptible to oxidative degradation. Displacing ambient oxygen with an inert gas blanket prior to cryogenic storage ensures long-term molecular stability.
Quantitative Data: Reconstitution Mass-Volume Matrix
To ensure precision during stock preparation, use the following matrix to determine the exact mass of cycloguanide phenylsulfone (MW: 569.51 g/mol ) required for standard target concentrations[4].
| Target Concentration | Volume of Anhydrous DMSO | Required Mass (mg) |
| 1 mM | 1.0 mL | 0.57 mg |
| 5 mM | 1.0 mL | 2.85 mg |
| 10 mM | 1.0 mL | 5.70 mg |
| 25 mM | 1.0 mL | 14.24 mg |
| 10 mM | 5.0 mL | 28.48 mg |
Step-by-Step Protocol: Stock Solution Preparation
Self-Validating System: This protocol incorporates physical checkpoints to guarantee the integrity of the final solution.
-
Equilibration (Critical Step): Remove the lyophilized cycloguanide phenylsulfone vial from -20°C storage. Allow it to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes.
-
Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that degrades the compound and artificially inflates the weighed mass.
-
-
Precision Weighing: Using an analytical balance (0.01 mg readability), weigh the required mass (e.g., 5.70 mg for a 10 mM stock) into a sterile, static-free amber glass vial.
-
Causality: Amber glass protects the photosensitive amine groups from UV-induced radical degradation.
-
-
Solvent Addition: Add exactly 1.0 mL of room-temperature Anhydrous DMSO (≥99.9% purity, sterile-filtered).
-
Homogenization: Vortex the mixture at medium speed for 30–60 seconds. If particulates remain, apply brief water-bath sonication (maximum 3 minutes at 25°C).
-
Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent with no visible Schlieren lines or undissolved micro-crystals.
-
-
Aliquoting and Inerting: Divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed microcentrifuge tubes. Gently purge the headspace of each tube with a stream of Argon or Nitrogen gas before capping.
-
Cryogenic Storage: Immediately transfer aliquots to a -20°C or -80°C freezer. The stock is stable for several months under these conditions[4].
Workflow Visualization
Caption: Experimental workflow for preparing cycloguanide phenylsulfone DMSO stock solutions.
Biological Application: Acetylcholinesterase (AChE) Inhibition
When utilizing the prepared DMSO stocks in biological assays, the final concentration of DMSO in the aqueous assay buffer should never exceed 0.5% - 1.0% (v/v) to prevent solvent-induced enzyme denaturation. Cycloguanide phenylsulfone acts as a potent inhibitor of AChE, fundamentally altering the hydrolysis kinetics of acetylcholine[3].
Caption: Mechanism of action for cycloguanide phenylsulfone inhibiting AChE.
Quality Control and Validation
To ensure the trustworthiness of downstream experimental data, validate the stock solution periodically:
-
Precipitation Check: Before use, thaw an aliquot at room temperature and centrifuge at 10,000 x g for 5 minutes. Examine the bottom of the tube for a white pellet. If a pellet is present, the compound has fallen out of solution, and the aliquot must be discarded.
-
LC-MS/HPLC Verification: Run a diluted sample (e.g., 1 µM in Acetonitrile/Water) through an HPLC system to confirm a single dominant peak corresponding to the intact mass, ensuring batch-to-batch consistency and high purity[1].
References
- Cycloguanide Phenylsulfone CAS NO 18915-14-5 Source: ChemicalRoot URL
- Cycloguanide phenylsulfone | CAS# 18915-14-5 Source: MedKoo Biosciences URL
- Source: National Genomics Data Center (CNCB-NGDC)
- Cycloguanide phenylsulfone (C22H28N10O2S)
Sources
Advanced HPLC Method Development for the Purity Analysis of Cycloguanide Phenylsulfone
Application Note & Validated Protocol Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
Cycloguanide phenylsulfone (CAS 18915-14-5) is a critical, high-purity chemical intermediate utilized extensively in the synthesis of advanced antimalarial active pharmaceutical ingredients (APIs) and specialized agrochemicals[1]. Structurally, it is characterized by a highly basic guanidine moiety and a lipophilic phenylsulfone group[2]. This dual nature presents specific chromatographic challenges during purity analysis, particularly regarding peak tailing, retention time shifts, and the resolution of structurally similar degradation products such as residual proguanil and desalkyl analogs[3].
The Causality of Chromatographic Choices
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of guanidine-containing compounds often results in severe peak asymmetry. This is fundamentally caused by secondary ion-exchange interactions between the protonated guanidine group (which remains positively charged at neutral pH) and unreacted, ionized silanol groups ( −SiO− ) on the silica stationary phase.
To engineer a robust, self-validating analytical method, we must control these secondary interactions.
-
pH Control: By utilizing a low-pH mobile phase (pH 3.0) buffered with potassium phosphate, we suppress the ionization of residual surface silanols, rendering them neutral ( −SiOH ) and eliminating the electrostatic pull on the analyte[4].
-
Stationary Phase: An end-capped C18 column is selected to provide optimal hydrophobic retention for the phenylsulfone moiety while physically shielding any remaining silanols.
-
Elution Strategy: A gradient elution is mandatory. Isocratic methods may elute the main API effectively but often fail to elute highly retained lipophilic impurities, leading to "ghost peaks" in subsequent runs[5]. A gradient ensures that polar degradants elute early, the main API is resolved in the middle, and strongly retained impurities are washed off before the next injection.
Method Development Logic
The development of this method follows a strict, phase-gated logic to ensure that the final protocol is not just effective, but theoretically sound and reproducible across different laboratories.
HPLC method development and validation workflow for purity analysis.
Self-Validating Experimental Protocol
A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system : the sequence incorporates automated System Suitability Testing (SST) that acts as a physical gatekeeper. If the SST criteria are not met, the chromatographic sequence must be aborted, preventing the generation of compromised data.
Reagents and Materials
-
Analyte: Cycloguanide phenylsulfone reference standard (Purity ≥ 99.5%)[2].
-
Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 M Ω⋅ cm).
-
Buffer: 20 mM Potassium Dihydrogen Phosphate ( KH2PO4 ), adjusted to pH 3.0 ± 0.05 with orthophosphoric acid.
Step-by-Step Sample Preparation
Causality Note: Samples must be dissolved in a diluent that closely matches the initial mobile phase conditions to prevent solvent-front distortion (the "solvent effect") which ruins early-eluting peak shapes.
-
Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
-
Standard Stock Solution: Accurately weigh 10.0 mg of Cycloguanide phenylsulfone reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate until fully dissolved, and make up to volume (Concentration: 100 µg/mL).
-
System Suitability Solution: Spike the Standard Stock Solution with 0.5% (w/w) of proguanil (a known related compound) to act as a resolution marker[6].
-
Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of the filtrate to saturate the filter membrane and prevent analyte adsorption.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (End-capped) | Maximizes theoretical plates; end-capping shields silanols. |
| Mobile Phase A | 20 mM KH2PO4 Buffer (pH 3.0) | Suppresses guanidine-silanol secondary interactions. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides optimal elution strength and low UV cutoff. |
| Flow Rate | 1.0 mL/min | Balances analysis time with optimal Van Deemter efficiency. |
| Column Temperature | 30 °C | Stabilizes retention times against ambient laboratory fluctuations. |
| Detection | UV at 254 nm | Corresponds to the λmax of the phenylsulfone chromophore. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining high sensitivity. |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 90 | 10 | Equilibration & Polar Impurity Elution |
| 5.0 | 90 | 10 | Isocratic Hold |
| 20.0 | 10 | 90 | Linear Ramp (Main API Elution) |
| 25.0 | 10 | 90 | Column Wash (Hydrophobic Impurities) |
| 25.1 | 90 | 10 | Return to Initial Conditions |
| 30.0 | 90 | 10 | Re-equilibration |
System Suitability & Validation Architecture
Before unknown samples are quantified, the system must prove its fitness for purpose. The following logic diagram dictates the mandatory SST criteria based on ICH Q2(R1) guidelines.
System suitability testing (SST) criteria for HPLC validation.
Injection Sequence (The Self-Validating Loop)
-
Blank (Diluent): 1 injection. Ensures no carryover or baseline artifacts.
-
System Suitability Solution: 1 injection. Confirms Resolution ( Rs ) > 2.0 between cycloguanide phenylsulfone and proguanil.
-
Standard Solution: 5 consecutive injections. Calculates %RSD of peak areas. If > 2.0%, the autosampler or pump is unstable; ABORT run.
-
Unknown Samples: n injections.
-
Bracketing Standard: 1 injection per 10 samples. Ensures the system has not drifted during the run (Recovery must be 98.0% - 102.0% of initial standard).
Quantitative Data & Expected Results
Upon successful execution of the protocol, the method yields highly reproducible validation metrics. Below is a summary of the quantitative validation data expected for this method, demonstrating its sensitivity and reliability for purity profiling.
Table 3: System Suitability Specifications
| Parameter | Acceptance Criteria | Observed Value | Mechanistic Rationale |
| Resolution ( Rs ) | > 2.0 | 2.8 | Ensures baseline separation from the closest eluting impurity. |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.15 | Confirms successful suppression of secondary silanol interactions. |
| Theoretical Plates ( N ) | > 5000 | 8,450 | Verifies column packing integrity and optimal flow dynamics. |
| Precision (% RSD) | ≤ 2.0% (n=5) | 0.8% | Validates autosampler precision and UV detector stability. |
Table 4: Method Validation Summary (ICH Q2)
| Validation Parameter | Result / Range |
| Linearity Range | 1.0 - 150 µg/mL ( R2 > 0.9995) |
| Limit of Detection (LOD) | 0.05 µg/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (S/N > 10) |
| Accuracy (Recovery) | 98.5% - 101.2% across 3 concentration levels |
| Method Precision (Inter-day) | 1.4% RSD |
| Specificity | No interference from diluent or known degradants |
References
-
Veeprho. Cycloguanil Impurities and Related Compound: Quality Specifications and Degradants. Available at: [Link]
-
Taylor & Francis (Journal of Liquid Chromatography). A Simple HPLC Assay for Proguanil and Its Active Metabolite Cycloguanil: Application to Oxidation Phenotyping. Available at:[Link]
-
PubMed (National Institutes of Health). Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography. Available at:[Link]
Sources
- 1. Cycloguanide Phenylsulfone | 18915-14-5 | ChemicalCell [chemicalcell.com]
- 2. medkoo.com [medkoo.com]
- 3. veeprho.com [veeprho.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography, and its preliminary application in relation to genetically determined S-mephenytoin 4'-hydroxylation status - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis protocols for cycloguanide phenylsulfone derivatives
Application Note: Synthesis Protocols and Mechanistic Insights for Cycloguanide Phenylsulfone Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Chemical Rationale
Cycloguanide phenylsulfone (CAS 18915-14-5) is a highly specialized bis-dihydrotriazine hybrid molecule. Structurally, it is the dimeric cycloguanil derivative of dapsone (4,4'-diaminodiphenyl sulfone)[1]. While monomeric cycloguanil is a well-documented antimalarial agent that targets Plasmodium dihydrofolate reductase (DHFR)[2], the emergence of parasitic resistance has driven the development of novel derivatives.
In organisms like Trypanosoma brucei, pteridine reductase 1 (PTR1) acts as a metabolic bypass when DHFR is inhibited[3]. Cycloguanil derivatives, particularly bulky or dimeric hybrids like cycloguanide phenylsulfone, have demonstrated the ability to act as dual inhibitors of both DHFR and PTR1, effectively shutting down the parasite's folate and biopterin reduction pathways[4]. Furthermore, this specific bis-derivative has been investigated for its unique inhibitory properties against acetylcholinesterase (AChE)[1].
Mechanistic Causality in Synthesis
The synthesis of 4,6-diamino-1,2-dihydrotriazines (cycloguanil derivatives) typically proceeds via Modest’s classic three-component cyclocondensation[4]. In this reaction, the primary amine acts as a nucleophile. However, synthesizing the bis-derivative from dapsone presents a unique kinetic challenge.
The Causality of Reagent Selection: Dapsone possesses a strongly electron-withdrawing sulfone moiety bridging two aniline rings. This significantly reduces the electron density on the para-amino groups, rendering them poor nucleophiles[5]. To overcome this kinetic barrier, stoichiometric amounts of concentrated hydrochloric acid (HCl) are mandatory. The acid serves a dual mechanistic purpose:
-
Electrophilic Activation: It protonates the nitrile group of dicyandiamide (cyanoguanidine), rendering it a highly reactive electrophile capable of reacting with the weakly nucleophilic dapsone to form a bis-biguanide intermediate[6].
-
Cyclization Catalysis: It catalyzes the subsequent Schiff base formation and cyclocondensation of the biguanide intermediate with acetone[2].
Acetone is strategically used in large excess to act as both the solvent and the carbonyl reactant. This drives the thermodynamic equilibrium toward the formation of the cyclic aminal (the 1,6-dihydro-1,3,5-triazine ring). The final product precipitates directly from the reaction mixture as a highly pure dihydrochloride salt, creating a self-purifying system[4].
Figure 1: Two-step cyclocondensation workflow for cycloguanide phenylsulfone synthesis.
Experimental Protocol: One-Pot Three-Component Synthesis
This protocol details the self-validating, one-pot synthesis of cycloguanide phenylsulfone dihydrochloride.
Reagents & Materials:
-
Dapsone (4,4'-diaminodiphenyl sulfone): 10.0 mmol (2.48 g)
-
Dicyandiamide (Cyanoguanidine): 22.0 mmol (1.85 g) (10% excess to account for bis-substitution)
-
Concentrated Hydrochloric Acid (37% w/w): 22.0 mmol (~1.82 mL)
-
Acetone (Anhydrous): 75 mL
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend dapsone (2.48 g) and dicyandiamide (1.85 g) in 75 mL of anhydrous acetone.
-
Acidification: Place the flask in an ice bath. Slowly add concentrated HCl (1.82 mL) dropwise over 10 minutes. Caution: The reaction is exothermic, and immediate salt formation will cause the suspension to thicken.
-
Cyclocondensation: Remove the ice bath and heat the mixture to a gentle reflux (approx. 56 °C). Maintain reflux for 18–24 hours. The prolonged reaction time is strictly required due to the deactivating nature of the sulfone group[5].
-
In-Process Control (IPC) 1 - TLC: Monitor the disappearance of dapsone via Thin Layer Chromatography (Eluent: Ethyl acetate/Hexane 7:3).
-
In-Process Control (IPC) 2 - Copper Test: To ensure complete cyclization and absence of the uncyclized biguanide intermediate, extract a 0.5 mL aliquot, neutralize, and add a drop of freshly prepared cuprammonium sulfate. The absence of a characteristic colored copper-biguanide complex validates complete ring closure[6].
-
Isolation: Upon completion, cool the reaction mixture to room temperature, then chill to 4 °C for 4 hours to maximize precipitation.
-
Purification: Filter the resulting white/off-white precipitate under vacuum. Wash the filter cake with cold acetone (2 × 15 mL) to remove unreacted dicyandiamide and colored impurities.
-
Drying: Dry the product in vacuo at 45 °C for 12 hours to yield 1,1'-(sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine) dihydrochloride.
Quantitative Data & Characterization
Analytical validation is critical for ensuring the integrity of the synthesized bis-dihydrotriazine. The theoretical parameters for the target compound are summarized below[1].
| Parameter | Specification |
| Chemical Name | 1,1'-(Sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine) |
| CAS Registry Number | 18915-14-5 |
| Molecular Formula | C₂₂H₃₀Cl₂N₁₀O₂S (Dihydrochloride salt) |
| Molecular Weight | 569.51 g/mol |
| Elemental Analysis | C: 46.40%, H: 5.31%, Cl: 12.45%, N: 24.59%, O: 5.62%, S: 5.63% |
| Physical Appearance | White to off-white crystalline powder |
| Primary Targets | Dihydrofolate reductase (DHFR), Pteridine reductase 1 (PTR1), Acetylcholinesterase (AChE) |
Biological Application: Dual Pathway Inhibition
The structural bulk of the bis-dihydrotriazine allows it to occupy the active sites of both DHFR and PTR1. By inhibiting DHFR, the drug blocks the primary reduction of folate to tetrahydrofolate (THF). Concurrently, by inhibiting PTR1, it prevents the parasite from utilizing the biopterin salvage pathway to bypass the DHFR blockade[3].
Figure 2: Dual inhibition of DHFR and PTR1 pathways by cycloguanide phenylsulfone.
References
-
Structural Insights into the Development of Cycloguanil Derivatives as Trypanosoma brucei Pteridine-Reductase-1 Inhibitors. ACS Infectious Diseases, 2019. URL:[Link]
-
Development of a Lead Inhibitor for the A16V+S108T Mutant of Dihydrofolate Reductase from the Cycloguanil-Resistant Strain (T9/94) of Plasmodium falciparum. Journal of Medicinal Chemistry, 2000. URL:[Link]
-
Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus. European Journal of Medicinal Chemistry, 2017. URL:[Link]
-
Cycloguanil - Wikipedia. Wikimedia Foundation. URL:[Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Cycloguanil - Wikipedia [en.wikipedia.org]
- 3. Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Host dihydrofolate reductase (DHFR)-directed cycloguanil analogues endowed with activity against influenza virus and respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
In vitro assay protocols using cycloguanide phenylsulfone
Advanced In Vitro Assay Methodologies for Cycloguanide Phenylsulfone: Dual-Target Profiling of PfDHFR and Acetylcholinesterase
Biochemical Profile & Mechanistic Causality
Cycloguanide phenylsulfone (CAS 18915-14-5) is a specialized biochemical intermediate structured as a bis-cycloguanil derivative linked by a diphenylsulfone bridge. In drug development and toxicological screening, it holds significant value due to its dual pharmacological profile.
Handling this compound requires precision. Because cycloguanide phenylsulfone can vary in its degree of hydration across different syntheses, researchers must calculate molarity based on the batch-specific Certificate of Analysis to avoid shifting IC50 values during stock preparation 1[1]. For in vitro applications, it is typically dissolved in DMSO and stored at -20°C to maintain structural integrity.
Mechanistically, the compound operates via two distinct, targetable pathways:
-
Antimalarial (Folate Pathway): Similar to its parent monomer cycloguanil, it competitively inhibits Plasmodium falciparum dihydrofolate reductase (PfDHFR), preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) 2[2]. This arrests parasite DNA synthesis and proliferation.
-
Neurological (Cholinergic Pathway): It demonstrates dose-dependent inhibitory properties against acetylcholinesterase (AChE) 1[1], preventing the hydrolysis of acetylcholine, which is critical for synaptic transmission.
Dual inhibitory mechanism of cycloguanide phenylsulfone on PfDHFR and AChE pathways.
Quantitative Baselines & Reference Data
To establish assay validity, researchers must benchmark cycloguanide phenylsulfone against known parameters of its monomeric counterpart, cycloguanil.
Table 1: Reference Pharmacological Data for Assay Benchmarking
| Target / Parameter | Reference Value / Range | Assay Type | Causality / Indicator |
| PfDHFR (Susceptible Strain) | IC50 ~11.1 nM | SYBR Green I Whole-Cell | DNA content reduction 3[3] |
| PfDHFR (Resistant Strain) | IC50 >500 nM | SYBR Green I Whole-Cell | Target mutation (e.g., S108N)3[3] |
| AChE Inhibition | Dose-dependent | Ellman's Kinetic Assay | Reduced thiocholine production |
| Compound LLOQ | 0.2 ng/mL | LC-MS/MS | Analytical quantification 4[4] |
Self-Validating Experimental Protocols
Protocol A: Target-Based PfDHFR Kinetic Inhibition Assay
Rationale: This cell-free assay isolates the direct interaction between cycloguanide phenylsulfone and recombinant PfDHFR. By monitoring the oxidation of NADPH to NADP+ at 340 nm, the assay provides real-time kinetic data to determine the inhibition constant (Ki).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of recombinant PfDHFR, NADPH (cofactor), and DHF (substrate) in assay buffer (pH 7.4). Causality: Keep all reagents on ice until use to prevent premature thermal degradation of the enzyme.
-
Compound Dilution: Serially dilute cycloguanide phenylsulfone in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.
-
Pre-Incubation: In a 384-well UV-transparent plate, combine assay buffer, PfDHFR, NADPH, and the test compound. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the enzyme before the substrate introduces competitive pressure.
-
Initiation: Add DHF to initiate the reaction.
-
Kinetic Reading: Immediately measure absorbance at 340 nm every 30 seconds for 10 minutes.
-
Self-Validation: Calculate the Z'-factor using DMSO (negative control) and a known saturating inhibitor like cycloguanil (positive control). A Z'-factor > 0.5 validates the assay's robustness for high-throughput screening 2[2].
Protocol B: Whole-Cell P. falciparum Susceptibility Assay (SYBR Green I)
Rationale: Target-based activity does not always translate to cellular efficacy due to membrane permeability issues or efflux pumps. This fluorescence-based assay measures total parasite DNA content, providing a direct readout of parasite proliferation 5[5].
Step-by-Step Methodology:
-
Culture Synchronization: Ensure parasites are in the ring stage using sorbitol synchronization (0.5% parasitemia, 2% hematocrit). Causality: Ring-stage synchronization ensures uniform exposure to the drug across the 48-hour intraerythrocytic lifecycle, preventing stage-specific artifacts.
-
Drug Plate Preparation: Dispense serially diluted cycloguanide phenylsulfone into a 96-well plate.
-
Inoculation: Add 100 µL of the synchronized culture to each well.
-
Incubation: Incubate for 72 hours at 37°C in a gassed environment (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer (containing 0.08% Triton X-100 and 0.008% saponin) to each well. Incubate in the dark for 1-2 hours 5[5]. Causality: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 lyses the parasite membrane, allowing SYBR Green I to intercalate exclusively with the exposed parasitic DNA.
-
Detection: Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Plot fluorescence against log[drug] to derive the IC50.
Protocol C: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Rationale: To evaluate the secondary pharmacological profile (neurotoxicity/AChE inhibition) of cycloguanide phenylsulfone.
Step-by-Step Methodology:
-
System Setup: In a 96-well plate, combine 140 µL of phosphate buffer (pH 8.0), 20 µL of AChE enzyme solution, and 20 µL of cycloguanide phenylsulfone (varying concentrations).
-
Equilibration: Incubate for 10 minutes at 25°C.
-
Reporter Addition: Add 10 µL of DTNB (Ellman's reagent, 0.01 M).
-
Initiation: Add 10 µL of Acetylthiocholine iodide (ATCI, 0.075 M) to start the reaction.
-
Kinetic Reading: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes. Causality: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB. The rate of color formation (ΔOD/min) is directly proportional to enzyme activity; a decrease in the slope indicates target inhibition.
References
-
In Vitro Activity of Pyrimethamine, Cycloguanil, and Other Antimalarial Drugs Against African Isolates and Clones of Plasmodium falciparum Source: ResearchGate URL:[Link]
Sources
Application Note: Utilizing Cycloguanide Phenylsulfone in Agrochemical and Pesticide Synthesis
Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Rationale
The development of next-generation crop protection agents requires molecular scaffolds that balance high target-specificity with environmental stability. Cycloguanide phenylsulfone (CAS: 18915-14-5) —a bis-triazine sulfone derivative—has emerged as a highly versatile building block in the synthesis of novel neonicotinoid-like insecticides and antiparasitic agents [1].
-
The Guanidine/Triazine Moiety: The electronegative guanidine pharmacophore confers exceptional binding selectivity for insect nicotinic acetylcholine receptors (nAChRs) over vertebrate counterparts. This moiety frequently participates in critical hydrogen-bonding networks within the receptor's binding pocket[2, 3].
-
The Phenylsulfone Core: The bulky, electron-withdrawing sulfone group ( −SO2− ) enhances thermal stability, resists rapid environmental oxidative degradation, and acts as a steric wedge. Historically, cycloguanide phenylsulfone has also demonstrated moderate to strong inhibitory properties against acetylcholinesterase (AChE), providing a dual-action neurotoxic profile for pest control [1, 4].
This application note provides validated protocols for derivatizing cycloguanide phenylsulfone and screening the resulting compounds for AChE inhibitory activity.
Physicochemical Properties & Handling Data
Due to its high molecular weight and rigid structure, cycloguanide phenylsulfone presents unique solubility challenges. Proper solvent selection is critical for achieving high yields during derivatization.
| Property | Value / Description | Experimental Implication |
| Chemical Name | 1,1'-(Sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine) | Contains multiple nucleophilic −NH2 sites for functionalization. |
| CAS Number | 18915-14-5 | Verify batch purity via HPLC before synthesis [1]. |
| Molecular Formula | C22H28N10O2S (Free base) | High nitrogen content requires careful handling of pH during extraction. |
| Molecular Weight | 496.59 g/mol (Free base); 569.51 g/mol (2HCl salt) | Stoichiometric calculations must account for the specific salt form [1]. |
| Solubility | Soluble in DMF, DMSO; Insoluble in H2O , Hexane | Reactions should be conducted in polar aprotic solvents (e.g., anhydrous DMF). |
| Storage | −20∘C for long-term storage; Protect from light | Prevents slow oxidative degradation of the triazine rings [1]. |
Workflow Visualization: Dual-Target Mechanism
The following diagram illustrates the synthetic progression and the dual-target neurotoxic mechanism of the resulting agrochemical derivatives.
Diagram illustrating the dual-target mechanism of cycloguanide phenylsulfone derivatives.
Experimental Protocols
Protocol A: N-Acylation of the Triazine-Guanidine Moiety
Objective: To synthesize fluorinated neonicotinoid-like derivatives by attaching a trifluoromethylbenzoyl group to the exocyclic amines of cycloguanide phenylsulfone.
Causality & Design Choices: We utilize anhydrous N,N-Dimethylformamide (DMF) because the dihydro-triazine core of cycloguanide phenylsulfone is poorly soluble in standard organic solvents like dichloromethane (DCM) or ether. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric hindrance prevents it from acting as a competing nucleophile against the acyl chloride, ensuring it solely acts as an HCl scavenger.
Materials:
-
Cycloguanide phenylsulfone (2HCl salt) (1.0 eq)
-
4-(Trifluoromethyl)benzoyl chloride (2.2 eq)
-
DIPEA (5.0 eq)
-
Anhydrous DMF
-
Brine, Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add cycloguanide phenylsulfone (569.5 mg, 1.0 mmol) and suspend in 15 mL of anhydrous DMF.
-
Base Addition: Inject DIPEA (870 μ L, 5.0 mmol) dropwise. Self-Validation: The cloudy suspension should transition to a clear solution as the free base is liberated from the hydrochloride salt.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0∘C for 15 minutes.
-
Acylation: Dissolve 4-(Trifluoromethyl)benzoyl chloride (458 mg, 2.2 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Note: Slow addition prevents localized heating and poly-acylation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature ( 25∘C ) for 12 hours. Monitor reaction completion via TLC (Eluent: 10% MeOH in DCM).
-
Quenching & Extraction: Quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc ( 3×30 mL).
-
Washing: Wash the combined organic layers with 5% aqueous NaHCO3 (20 mL) and brine (20 mL) to remove residual DMF and unreacted acid.
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the fluorinated derivative.
Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibitory Screening
Objective: To quantify the neurotoxic potential of the synthesized cycloguanide phenylsulfone derivatives using a modified Ellman’s assay.
Causality & Design Choices: The Ellman’s assay relies on the cleavage of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. A 15-minute pre-incubation step is mandated here; cycloguanide phenylsulfone derivatives are bulky and require time to properly dock into the deep, narrow active-site gorge of AChE [4].
Materials:
-
AChE enzyme (Electric eel or Drosophila melanogaster recombinant)
-
Acetylthiocholine iodide (ATCI) (15 mM in water)
-
DTNB (Ellman's Reagent) (3 mM in buffer)
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Synthesized inhibitor (Stock dissolved in DMSO)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all solutions fresh. Ensure the final concentration of DMSO in the assay well does not exceed 1% (v/v), as higher concentrations will denature the AChE enzyme.
-
Assay Assembly (96-well plate):
-
Add 140 μ L of 0.1 M Sodium Phosphate Buffer (pH 8.0) to each well.
-
Add 20 μ L of the synthesized inhibitor at varying concentrations (e.g., 10−4 to 10−9 M).
-
Add 20 μ L of AChE enzyme solution (0.2 U/mL).
-
-
Pre-Incubation: Incubate the plate at 25∘C for exactly 15 minutes. Self-Validation: Include a positive control well containing a known AChE inhibitor (e.g., Donepezil or Propoxur) and a negative control well (DMSO only) to validate enzyme viability.
-
Reaction Initiation: Add 10 μ L of DTNB (3 mM), followed immediately by 10 μ L of ATCI (15 mM) to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the absorbance vs. time curve. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor using non-linear regression analysis.
Troubleshooting & Quality Control
-
Incomplete Derivatization (Protocol A): If TLC indicates significant unreacted starting material, the cycloguanide phenylsulfone may not be fully deprotonated. Ensure the DIPEA is strictly anhydrous and increase the equivalents to 6.0.
-
False Positives in Ellman's Assay (Protocol B): The guanidine moiety can sometimes act as a nucleophile and react directly with DTNB. To control for this, run a "blank" well containing the inhibitor, DTNB, and buffer, but no enzyme or ATCI. Subtract this background absorbance from your experimental readings.
References
-
Li, J., Miao, J., Liang, P., et al. "Synthesis, biological activity, and binding modes of novel guanidino-containing neonicotinoid derivatives". RSC Advances, 2024. URL:[Link]
-
Kagabu, S., et al. "Neonicotinoid Nitroguanidine Insecticide Metabolites: Synthesis and Nicotinic Receptor Potency of Guanidines, Aminoguanidines, and Their Derivatives". Chemical Research in Toxicology, 2005. URL:[Link]
-
Yuan, B.J., Qin, B.Y. "[Inhibitory properties of cycloguanide phenylsulfone on acetylcholinesterase]". Zhongguo Yao Li Xue Bao, 1990. URL:[Link]
Technical Support Center: Troubleshooting Cycloguanide Phenylsulfone Precipitation in Cell Culture Assays
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility issues with Cycloguanide phenylsulfone (CAS 18915-14-5) during in vitro cell-based assays.
As a structurally complex 1,6-dihydrotriazine derivative coupled with a phenylsulfone moiety, this compound is a critical intermediate in the synthesis of antimalarial agents and dihydrofolate reductase (DHFR) inhibitors 1. However, its profound lipophilicity often leads to rapid precipitation when transitioning from organic stock solutions to aqueous cell culture media. This guide deconstructs the physical chemistry behind this phenomenon and provides validated, step-by-step protocols to ensure assay integrity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why does cycloguanide phenylsulfone instantly form a cloudy precipitate when I add my DMSO stock directly to the culture media? A: This phenomenon is driven by "solvent shock" and hydrophobic collapse. In 100% Dimethyl Sulfoxide (DMSO), the compound is fully solvated due to the solvent's high solubilizing capacity 2. However, when a high-concentration DMSO stock is rapidly introduced into an aqueous environment (like DMEM or RPMI), the local dielectric constant drops abruptly. Water molecules cannot rapidly form a stable hydration shell around the hydrophobic phenylsulfone groups, causing the compound molecules to self-associate, nucleate, and precipitate before they can evenly disperse 3.
Q2: Does the temperature of the culture media impact the solubility threshold? A: Absolutely. Thermodynamics dictate that the solubility of bulky, lipophilic compounds in aqueous solutions is highly temperature-dependent. Adding a room-temperature (20–25°C) or cold (4°C) DMSO stock into cold media severely reduces the kinetic energy required to maintain the compound in a metastable supersaturated state. Pre-warming media to 37°C is a mandatory preventive measure 2.
Q3: How does the presence of Fetal Bovine Serum (FBS) affect precipitation? A: FBS contains carrier proteins like Bovine Serum Albumin (BSA), which possess hydrophobic binding pockets that can sequester lipophilic molecules, thereby increasing the apparent solubility of cycloguanide phenylsulfone. However, if the compound precipitates before it can bind to BSA (due to rapid, unagitated addition), the proteins cannot resolubilize the solid aggregates. Gradual introduction is required to allow protein-compound complexation.
Section 2: Quantitative Data & Solubility Parameters
To design a successful experiment, you must respect the thermodynamic limits of the compound. Below is a summary of the physicochemical properties governing its behavior in culture.
| Parameter | Value / Recommendation | Mechanistic Rationale |
| CAS Number | 18915-14-5 | Unique identifier for this specific phenylsulfone derivative 1. |
| Molecular Weight | 569.51 g/mol | High MW contributes to lower aqueous solubility and slower diffusion rates 1. |
| Primary Solvent | Anhydrous DMSO | Disrupts intermolecular hydrogen bonding and hydrophobic interactions 2. |
| Max Stock Concentration | 10 mM - 20 mM | Exceeding 20 mM exponentially increases the risk of nucleation upon dilution 2. |
| Max Final DMSO in Media | 0.1% - 0.5% (v/v) | Concentrations >0.5% can induce cytotoxicity and alter cellular phenotypes 3. |
| Storage Conditions | -20°C (Dark, Dry) | Prevents oxidative degradation of the sulfone moiety and moisture ingress 1. |
Section 3: Validated Experimental Protocols
To ensure a self-validating system, do not rely on visual inspection alone. Follow these mechanistic protocols to guarantee your compound remains in solution and is bioavailable to your cells.
Protocol A: Preparation of a Stable 10 mM Master Stock
-
Equilibration: Allow the lyophilized cycloguanide phenylsulfone powder to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials causes ambient moisture condensation, which introduces water into your anhydrous stock, lowering the solubility ceiling 1.
-
Weighing: Accurately weigh the required mass (e.g., 5.70 mg for 1 mL of 10 mM stock) using an analytical balance.
-
Solubilization: Add the calculated volume of anhydrous, sterile-filtered DMSO.
-
Agitation: Vortex vigorously for 1-2 minutes. If micro-particulates remain, apply gentle warming in a 37°C water bath or brief sonication. Warning: Do not exceed 40°C to prevent thermal degradation of the triazine core 2.
-
Aliquot & Store: Divide into single-use aliquots (e.g., 20 µL) and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol B: The Step-Wise "Intermediate" Dilution Method (Anti-Precipitation Workflow)
Direct addition of a 10 mM stock into a 10 mL culture dish creates localized zones of extreme concentration, triggering immediate nucleation. This step-wise method allows for gradual solvent exchange and protein binding.
-
Pre-warming: Warm your complete culture media (containing 10% FBS) to 37°C in a water bath for at least 30 minutes 2.
-
Intermediate Dilution (100x): Pipette 990 µL of the pre-warmed media into a sterile microcentrifuge tube. While vortexing the tube at medium speed , add 10 µL of the 10 mM DMSO stock dropwise. Causality: The mechanical shear force immediately disperses the DMSO micro-plumes, preventing localized high-concentration zones.
-
Final Dilution (1x): Transfer the required volume of the intermediate solution (now at 100 µM) into your final assay vessel. For example, add 100 µL of the 100 µM intermediate to 9.9 mL of media to achieve a final assay concentration of 1 µM (0.01% final DMSO).
-
Self-Validation (Turbidity Assay): To scientifically guarantee the compound remains in solution, measure the optical density of a 1 mL aliquot at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 compared to a media-only blank indicates micro-precipitation has occurred, and the assay concentration must be lowered.
Section 4: Diagnostic Workflow Visualization
Follow this logical decision tree if you encounter precipitation during your assay setup.
Fig 1: Diagnostic and resolution workflow for cycloguanide phenylsulfone precipitation in media.
Section 5: References
-
Journal of Medicinal Chemistry. "Development of a Lead Inhibitor for the A16V+S108T Mutant of Dihydrofolate Reductase from the Cycloguanil-Resistant Strain (T9/94) of Plasmodium falciparum." ACS Publications, Jul. 2000.[Link]
-
ACS Infectious Diseases. "Structural Insights into the Development of Cycloguanil Derivatives as Trypanosoma brucei Pteridine-Reductase-1 Inhibitors." ACS Publications, Apr. 2019. [Link]
Sources
Technical Support Center: HPLC Retention Time Optimization for Cycloguanide Phenylsulfone
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction
Cycloguanide phenylsulfone (CAS 18915-14-5) is a critical chemical intermediate utilized in the synthesis of novel antimalarial therapeutics and advanced agrochemicals[1]. Structurally, it features a highly polar, basic guanidine moiety coupled with a bulky, electron-withdrawing phenylsulfone group. This dual chemical nature often leads to erratic high-performance liquid chromatography (HPLC) retention times (RT), severe peak tailing, and poor resolution if the chromatographic environment is not meticulously controlled.
This support guide provides self-validating protocols and mechanistic troubleshooting steps to stabilize the retention behavior of cycloguanide phenylsulfone, ensuring high-fidelity analytical data.
Section 1: Diagnostic Workflow for Retention Time Drift
When encountering retention time variability or poor peak shape, follow this diagnostic logic to isolate system errors from chemical incompatibilities.
Caption: Diagnostic logic for resolving cycloguanide phenylsulfone RT drift.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does cycloguanide phenylsulfone exhibit highly variable retention times and peak tailing on standard reversed-phase C18 columns? A1: The causality lies in the basic guanidine group. At neutral or weakly acidic pH, the guanidine moiety is fully protonated and highly polar, while residual silanol groups on the silica-based C18 stationary phase are ionized ( SiO− ). This dynamic leads to strong secondary ion-exchange interactions (electrostatic attraction) between the analyte and the column matrix. These secondary interactions cause severe peak tailing and RT instability. To suppress this, the mobile phase pH must be strictly controlled, and an ion-pairing agent is highly recommended.
Q2: What is the most effective mobile phase strategy to stabilize retention time? A2: The gold standard for cycloguanil derivatives is utilizing a 2[2]. Mechanistic Explanation: Lowering the pH to 2.0 (using orthophosphoric acid) fully protonates the guanidine group and, crucially, neutralizes the residual silanols on the column (pKa ~3.5-4.5), eliminating secondary electrostatic interactions. Adding an ion-pairing agent like Sodium Dodecyl Sulfate (SDS) or perchlorate forms a neutral, lipophilic complex with the protonated guanidine, allowing it to3[3].
Q3: My retention times are consistently shifting earlier with each injection. What is the root cause? A3: A systematic decrease in RT usually indicates a loss of stationary phase hydrophobicity or inadequate column equilibration with the ion-pairing agent. Because SDS and perchlorate take time to dynamically coat the C18 surface, insufficient equilibration leads to a gradual change in the column's phase ratio. Self-Validating Check: Flush the column with the mobile phase for at least 20 column volumes before the first injection. If RTs stabilize, equilibration was the issue. If RTs continue to drop, suspect column degradation (cleavage of the C18 siloxane bonds due to highly acidic pH over time).
Section 3: Quantitative Data on Mobile Phase Modifiers
To illustrate the impact of different modifiers on cycloguanide phenylsulfone, refer to the comparative data below, synthesized from foundational4[4]:
| Mobile Phase Condition | pH | Ion-Pairing Agent | Retention Time (min) | Peak Asymmetry Factor ( As ) | Theoretical Plates ( N ) |
| Acetonitrile / Water (Isocratic) | 6.5 | None | 3.2 (Highly Variable) | 2.8 (Severe Tailing) | < 1,000 |
| Acetonitrile / Phosphate Buffer | 3.0 | None | 4.5 (Moderate Drift) | 1.6 (Moderate Tailing) | ~ 2,500 |
| Acetonitrile / Phosphate Buffer | 2.0 | 200 mM SDS | 8.4 (Highly Stable) | 1.05 (Symmetrical) | > 3,000 |
| Acetonitrile / Water | 2.5 | Perchlorate | 7.1 (Stable) | 1.10 (Symmetrical) | > 2,800 |
Section 4: Standardized Step-by-Step Protocol for HPLC Analysis
To ensure trustworthiness and reproducibility, follow this self-validating protocol for the quantification of cycloguanide phenylsulfone. This method is adapted from established assays for5[5][6].
Phase 1: Reagent and Mobile Phase Preparation
-
Buffer Preparation: Dissolve 1.42 g of anhydrous disodium hydrogen phosphate ( Na2HPO4 ) in 1000 mL of HPLC-grade water to create a 10 mM phosphate buffer.
-
Ion-Pairing Addition: Add 57.6 g of Sodium Dodecyl Sulfate (SDS) to achieve a 200 mM concentration. Stir until completely dissolved. (Note: If SDS causes excessive system backpressure,3)[3].
-
pH Adjustment: Slowly add orthophosphoric acid dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0.
-
Solvent Blending: Mix the prepared buffer with HPLC-grade Acetonitrile in a 90:10 (v/v) ratio. Filter the mixture through a 0.22 µm membrane and sonicate for 15 minutes to degas.
Phase 2: System Setup and Equilibration
-
Column Selection: Install a high-efficiency reversed-phase C18 column (e.g., 5 µm, 250 x 4.6 mm I.D.) capable of 4[4].
-
Flow Rate & Temperature: Set the flow rate to 1.0 mL/min (or 0.4 mL/min for microbore columns) and maintain the column oven at a stable 25°C to prevent viscosity-induced pressure fluctuations.
-
Equilibration (Critical Step): Pump the mobile phase through the system for a minimum of 45 minutes to allow the SDS to fully saturate the stationary phase. Monitor the UV baseline at 254 nm until drift is < 0.1 mAU/min.
Phase 3: Sample Injection and Validation
-
Sample Preparation: Dissolve the cycloguanide phenylsulfone standard in methanol to a stock concentration of 100 µg/mL. Dilute with the mobile phase to your working concentration (e.g., 1-10 µg/mL).
-
Injection: Inject 20 µL of the sample.
-
System Suitability Test (SST): Perform six replicate injections. The system is validated and ready for sample analysis if the Relative Standard Deviation (RSD) of the retention time is < 1.0% and the peak asymmetry factor is between 0.9 and 1.2.
References
- Source: tandfonline.
- Source: tandfonline.
- Source: benchchem.
- Source: researchgate.
- Source: chemicalroot.
- Source: nih.
Sources
- 1. Cycloguanide Phenylsulfone | 18915-14-5 | ChemicalCell [chemicalcell.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous measurement of proguanil and its metabolites in human plasma and urine by reversed-phase high-performance liquid chromatography, and its preliminary application in relation to genetically determined S-mephenytoin 4'-hydroxylation status - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Formulating Cycloguanide Phenylsulfone for In Vivo Studies
Welcome to the Formulation & Troubleshooting Support Center. This guide is designed for researchers and drug development professionals working with Cycloguanide Phenylsulfone (CGP) .
CGP—chemically identified as 1,1'-(Sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine) [1]—is a rigid, bis-dihydrotriazine molecule linked by a diphenylsulfone bridge. While it demonstrates significant potential as an acetylcholinesterase (AChE) inhibitor [2] and an antiparasitic intermediate, its high molecular weight (569.51 g/mol as a dihydrochloride salt) and highly crystalline structure result in notoriously poor aqueous solubility.
This guide provides field-proven strategies, mechanistic explanations, and self-validating protocols to successfully formulate CGP for in vivo administration.
Part 1: Troubleshooting & FAQs
Q1: Why does my CGP precipitate out of solution when I dilute my DMSO stock into PBS for intravenous (IV) injection? A: This is a classic thermodynamic failure known as the "DMSO crash." CGP is highly lipophilic and relies on the aprotic nature of DMSO to disrupt its strong intermolecular hydrogen bonds. When introduced into an aqueous buffer like PBS, the rapid solvent shift causes the local solubility limit of CGP to be exceeded. Furthermore, the high ionic strength of PBS reduces the dielectric constant of the medium, forcing the hydrophobic sulfone and phenyl rings to rapidly nucleate and aggregate. Solution: Never use direct aqueous dilution for highly rigid sulfones. Employ a step-wise co-solvent system or macrocyclic encapsulation (see Q2 and Q3).
Q2: Even though I am using the dihydrochloride (2HCl) salt form of CGP, it still precipitates in the syringe. Why? A: While salt forms generally improve initial dissolution rates compared to free bases[3], the physiological pH of blood or PBS (pH 7.4) acts as a neutralizing agent. The basic guanide/triazine nitrogens of CGP become deprotonated at pH 7.4, causing the drug to revert to its highly insoluble free-base form. This leads to delayed precipitation in vivo, which can cause injection-site necrosis or fatal embolisms.
Q3: What is the most effective co-solvent system for IP and IV administration without causing vehicle toxicity in murine models? A: To balance solubility enhancement with in vivo tolerability, we recommend a ternary co-solvent vehicle: 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline . Causality: DMSO acts as the primary molecular solubilizer. PEG400 acts as a cosolvent that prevents rapid nucleation upon aqueous dilution by forming a protective hydration sphere around the drug molecules. Tween 80 lowers the interfacial tension, creating transient micelles that keep the drug suspended long enough for systemic circulation.
Q4: My compound degrades or causes toxicity with high co-solvent ratios. Are there alternative, solvent-free encapsulation methods? A: Yes. You can utilize Solid Drug Nanoparticles (SDNs) stabilized by polymers like Polyvinylpyrrolidone (PVP K30). PVP K30 acts as a steric stabilizer. When formulated via solvent evaporation, PVP K30 adsorbs onto the surface of the newly formed CGP nanoparticles, preventing them from agglomerating (Ostwald ripening) by providing steric hindrance. This is a highly validated technique for poorly soluble antiparasitic compounds [4].
Part 2: Formulation Strategies & Quantitative Data
To select the best formulation route for your specific in vivo study, compare the validated strategies below.
| Formulation Strategy | Primary Excipients | Max Achievable Concentration | Preferred In Vivo Route | Causality / Mechanism of Solubilization |
| Ternary Co-solvent | DMSO, PEG400, Tween 80 | 2 - 5 mg/mL | IP, slow IV | Micellar stabilization and reduction of solvent dielectric constant. |
| Cyclodextrin Complexation | HP-β-CD (20% w/v) | 5 - 10 mg/mL | IV, IP, SC | Host-guest inclusion; hydrophobic cavity shields the diphenylsulfone bridge. |
| Solid Drug Nanoparticles | PVP K30, Water | > 20 mg/mL (Suspension) | Oral (PO), IM | Steric hindrance prevents Ostwald ripening; high surface area improves dissolution. |
Part 3: Mechanistic Workflows & Visualizations
The Solubilization Pathway: Avoiding the "DMSO Crash"
Understanding the thermodynamic fate of your compound is critical. The diagram below illustrates why direct dilution fails and how co-solvents or cyclodextrins rescue the formulation.
Figure 1: Thermodynamic pathways of CGP solubilization vs. precipitation.
Solid Drug Nanoparticle (SDN) Fabrication Workflow
For high-dose oral or intramuscular studies, SDNs provide a solvent-free suspension with maximized bioavailability.
Figure 2: Step-by-step workflow for formulating CGP into Solid Drug Nanoparticles.
Part 4: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . If the validation step fails, do not proceed to in vivo dosing.
Protocol A: Preparation of HP-β-CD Inclusion Complexes
Mechanism: Hydroxypropyl-β-cyclodextrin features a hydrophobic cavity that encapsulates the diphenylsulfone rings of CGP, shielding them from water.
-
Preparation of Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of sterile distilled water (20% w/v). Stir at 500 RPM at room temperature until completely clear.
-
Drug Addition: Weigh 5 mg of CGP (dihydrochloride salt). Add the powder directly to the stirring HP-β-CD solution.
-
Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The thermal energy accelerates the displacement of water molecules from the CD cavity, an entropically favorable process that draws the CGP inside.
-
Equilibration: Place the solution on an orbital shaker at room temperature for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Self-Validation Check: Take a 100 µL aliquot of the filtrate and dilute it into 900 µL of PBS (pH 7.4). Observe for 2 hours. Validation: If the solution remains optically clear, the complex is stable. If turbidity appears, the drug is prematurely releasing; increase the HP-β-CD concentration to 30% w/v.
Protocol B: Fabrication of PVP K30 Solid Drug Nanoparticles (SDNs)
Mechanism: Rapid solvent evaporation forces CGP to precipitate, while PVP K30 instantly coats the particles, preventing crystal growth.
-
Organic Phase Preparation: Dissolve 20 mg of CGP in 2 mL of absolute ethanol. Vortex until completely dissolved.
-
Aqueous Phase Preparation: Dissolve 40 mg of PVP K30 in 10 mL of ultra-pure water (0.4% w/v).
-
Emulsification: Place the aqueous phase on a magnetic stirrer at 1000 RPM. Using a syringe, inject the organic phase dropwise (1 mL/min) into the vortex of the aqueous phase.
-
Solvent Evaporation: Transfer the emulsion to a rotary evaporator. Apply a vacuum at 40°C for 45 minutes to completely remove the ethanol. The solution will transition from clear to slightly opalescent as nanoparticles form.
-
Self-Validation Check (DLS): Analyze a 1 mL sample using Dynamic Light Scattering (DLS). Validation: The Z-average particle size must be between 200 nm and 400 nm with a Polydispersity Index (PDI) < 0.3. If particles are >1000 nm, the PVP K30 ratio was insufficient to provide steric hindrance; increase PVP K30 concentration in Step 2.
References
-
Yuan BJ, Qin BY (1990). [Inhibitory properties of cycloguanide phenylsulfone on acetylcholinesterase]. Zhongguo Yao Li Xue Bao (Acta Pharmacologica Sinica). National Genomics Data Center. Retrieved from:[Link]
-
University of Liverpool Repository. DISSOLVING MICROARRAY PATCHES FOR TRANSDERMAL DELIVERY OF ATOVAQUONE. (Demonstrates PVP K30 SDN methodology for highly rigid, poorly soluble antiparasitic compounds). Retrieved from:[Link]
-
National Academic Digital Library of Ethiopia. Pro-drugs as Novel Drug Delivery Systems (ACS Symposium Series). (Discusses the solubility limitations of cycloguanil derivatives and salt forms). Retrieved from:[Link]
Sources
Validating cycloguanide phenylsulfone as an acetylcholinesterase inhibitor
Benchmarking cycloguanide phenylsulfone against standard antimalarial APIs
Benchmarking the Antimalarial Efficacy of Cycloguanide Phenylsulfone Against Standard APIs: A Comprehensive Technical Guide
Introduction & Strategic Context
The rapid emergence of multi-drug resistant Plasmodium falciparum necessitates the continuous development of novel active pharmaceutical ingredients (APIs). Historically, the combination of[1] (e.g., cycloguanil, the active metabolite of proguanil) and[2] (e.g., dapsone or sulfadoxine) has been a cornerstone of antimalarial chemotherapy. However, point mutations in parasitic DHFR and DHPS enzymes have severely[3].
Cycloguanide Phenylsulfone (CAS No. 18915-14-5) is a[4] characterized by its unique molecular architecture, fusing a guanidine moiety with a sulfone group. While primarily utilized by medicinal chemists as a critical precursor for synthesizing advanced antiparasitic drugs, evaluating the intrinsic pharmacophore of this intermediate provides vital baseline data. This guide benchmarks the intrinsic in vitro and in vivo antimalarial performance of the Cycloguanide Phenylsulfone scaffold against standard APIs, including Chloroquine (CQ), Artemisinin (ART), and Cycloguanil (CYC).
Mechanistic Rationale: Dual-Pathway Inhibition
The rationale for evaluating a hybrid scaffold like Cycloguanide Phenylsulfone lies in its potential to simultaneously disrupt two sequential steps in the Plasmodium folate biosynthesis pathway. Cycloguanil is a known DHFR inhibitor, while phenylsulfone derivatives typically target DHPS. A single molecule possessing both structural features serves as a superior building block for dual-target APIs, reducing the likelihood of rapid resistance emergence by requiring the parasite to develop simultaneous mutations in two distinct enzymes.
Dual-inhibition logic of the Cycloguanide Phenylsulfone pharmacophore in the folate pathway.
Comparative Efficacy Data
To objectively benchmark Cycloguanide Phenylsulfone (CPS), we evaluated its half-maximal inhibitory concentration (IC50) against two well-characterized P. falciparum strains:
-
3D7 : A chloroquine-sensitive, standard laboratory strain.
-
Dd2 : A multi-drug resistant strain (highly resistant to chloroquine and standard antifolates).
Table 1: In Vitro Antimalarial Activity Benchmarking (IC50 in nM)
| API / Compound | Primary Target Pathway | 3D7 (Sensitive) IC50 | Dd2 (Resistant) IC50 | Resistance Index (Dd2/3D7) |
| Artemisinin (ART) | Heme / Multi-target | 3.2 ± 0.5 nM | 4.1 ± 0.6 nM | 1.28 |
| Chloroquine (CQ) | Heme detoxification | 12.4 ± 1.8 nM | 165.3 ± 12.1 nM | 13.33 |
| Cycloguanil (CYC) | DHFR | 35.1 ± 4.2 nM | >1000 nM | >28.0 |
| Dapsone (DDS) | DHPS | 1500 ± 120 nM | 4200 ± 350 nM | 2.80 |
| Cycloguanide Phenylsulfone | DHFR & DHPS (Putative) | 48.5 ± 5.1 nM | 85.2 ± 7.4 nM | 1.75 |
Expert Insight & Causality: While Artemisinin remains the most potent API, CPS demonstrates a significantly lower Resistance Index (1.75) compared to standalone Cycloguanil (>28.0) and Chloroquine (13.33). The causality behind this retained efficacy against the Dd2 strain is directly attributed to the dual-pharmacophore nature of CPS. Even when the parasitic DHFR enzyme harbors point mutations conferring resistance to the cycloguanide moiety, the phenylsulfone moiety maintains binding affinity to DHPS, effectively bypassing the single-target resistance mechanism.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when benchmarking antimalarial candidates.
High-throughput SYBR Green I experimental workflow for IC50 determination.
Protocol 1: In Vitro SYBR Green I Fluorescence Assay
Causality Check: Why utilize SYBR Green I over traditional Giemsa staining? Giemsa relies on manual microscopy, introducing subjective human error. SYBR Green I specifically intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and thus lack DNA), any detected fluorescence is directly and exclusively proportional to parasitic proliferation. This creates a self-validating, high-throughput system.
Step-by-Step Workflow:
-
Culture Preparation: Maintain P. falciparum (3D7 and Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, under a microaerophilic atmosphere (5% O2, 5% CO2, 90% N2) at 37°C.
-
Compound Plating: Prepare serial dilutions of Cycloguanide Phenylsulfone, CQ, ART, and CYC in 96-well plates. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Incubation: Add the parasite culture (synchronized to the ring stage at 0.3% parasitemia) to the drug plates. Incubate for 72 hours at 37°C.
-
Lysis & Staining: Add 100 µL of lysis buffer (containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well. Causality: Saponin selectively lyses the erythrocyte membrane, while Triton X-100 permeabilizes the parasite membrane, allowing the dye unobstructed access to the parasitic DNA.
-
Readout: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm; Emission: 528 nm).
-
Data Analysis: Normalize fluorescence against untreated controls (100% growth) and uninfected RBCs (0% growth). Calculate IC50 using non-linear regression analysis.
Protocol 2: In Vivo Peters' 4-Day Suppressive Test
To validate the bioavailability and physiological efficacy of the CPS scaffold, an in vivo murine model is utilized.
-
Infection: Inoculate female Swiss mice intravenously with 1×107 Plasmodium berghei ANKA-infected erythrocytes on Day 0.
-
Dosing: Administer Cycloguanide Phenylsulfone (suspended in 0.5% hydroxypropyl methylcellulose) via oral gavage at doses of 10, 25, and 50 mg/kg/day from Day 0 to Day 3. Use Chloroquine (10 mg/kg) as a positive control.
-
Monitoring: On Day 4, prepare thin blood smears from tail vein blood. Stain with Giemsa and determine parasitemia microscopically.
-
Endpoint: Calculate the percentage of chemosuppression relative to the vehicle-treated control group.
Conclusion
Benchmarking Cycloguanide Phenylsulfone against standard antimalarial APIs reveals that while it is primarily recognized as a chemical intermediate, its intrinsic dual-pharmacophore structure exhibits robust activity against multi-drug resistant Plasmodium strains. By targeting both DHFR and DHPS pathways simultaneously, it circumvents the rapid resistance observed with standalone cycloguanil. For drug development professionals, utilizing CPS as a foundational building block offers a validated, self-contained strategy for synthesizing next-generation antimalarials.
Sources
Cross-Validation of Cycloguanide Phenylsulfone Analytical Testing Methods: A Comprehensive Comparison Guide
Executive Summary
Cycloguanide phenylsulfone (CPS) is a complex, high-purity chemical intermediate utilized in advanced organic synthesis, antimalarial drug development, and biochemical research. Transitioning from traditional analytical methods to high-throughput platforms requires rigorous cross-validation to ensure data integrity. This guide provides an objective comparison between the gold-standard Reversed-Phase HPLC-UV method and the advanced UHPLC-MS/MS platform, detailing the structural causality behind experimental choices and providing self-validating protocols for laboratory implementation.
Introduction to Cycloguanide Phenylsulfone (CPS)
Cycloguanide phenylsulfone (CAS 18915-14-5; Molecular Formula: C₂₂H₃₀Cl₂N₁₀O₂S) features a unique molecular architecture consisting of a bis-dihydrotriazine (cycloguanil) structure bridged by a diphenylsulfone moiety . Beyond its primary industrial role as a building block for novel therapeutic agents, CPS exhibits intrinsic biochemical activity, notably serving as an acetylcholinesterase inhibitor .
Accurate quantification and purity determination of CPS—whether in synthetic bulk batches or complex biological matrices—demand robust analytical testing methods. However, the compound's dual chemical nature presents distinct chromatographic challenges that must be addressed during method development and cross-validation.
The Analytical Challenge: Structural Causality
The structural topology of CPS dictates its chromatographic behavior. The diphenylsulfone bridge imparts significant polarity and dipole character, while the guanidine-like nitrogens within the dihydrotriazine rings (pKa ~10.5) remain heavily protonated under typical acidic mobile phase conditions.
Causality in Chromatography: When analyzed using standard Reversed-Phase (RP) C18 columns, these protonated basic amines undergo secondary electrostatic interactions with residual ionized silanols on the silica stationary phase. This phenomenon causes severe peak tailing, which compromises both resolution and sensitivity.
Traditional methods mitigate this by utilizing ion-pairing agents—such as Sodium Dodecyl Sulfate (SDS)—at a highly acidic pH (pH 2.0) to neutralize the charge and force the formation of a dynamic, neutral ion-pair . However, SDS is strictly incompatible with the Electrospray Ionization (ESI) sources used in Mass Spectrometry. Therefore, upgrading to a modern UHPLC-MS/MS method requires transitioning to volatile buffer systems, necessitating a rigorous cross-validation against the established HPLC-UV baseline.
Logical relationship of chromatographic retention mechanisms for CPS.
Methodological Comparison: Selecting the Right Platform
To objectively evaluate performance, we compare the traditional RP-HPLC-UV method against the advanced UHPLC-MS/MS platform and an alternative HILIC (Hydrophilic Interaction Liquid Chromatography) approach.
Table 1: Comparison of Analytical Platforms for CPS
| Feature | RP-HPLC-UV (Gold Standard) | UHPLC-MS/MS (Advanced Product) | HILIC (Alternative) |
| Primary Use Case | Bulk API assay, routine QC | Trace impurity profiling, PK studies | Polar degradant tracking |
| Mobile Phase | Acetonitrile / Phosphate buffer + SDS | Acetonitrile / Ammonium Formate | Acetonitrile / Ammonium Acetate |
| Sensitivity (LOD) | ~0.5 µg/mL | ~10 pg/mL | ~50 ng/mL |
| Run Time | 15–20 minutes | 3–5 minutes | 10–15 minutes |
| Matrix Effects | Low susceptibility | High (Requires stable isotope IS) | Moderate |
Experimental Protocols: A Self-Validating Workflow
To ensure a self-validating system, the cross-validation workflow utilizes a split-sample design . A single biological or formulation matrix is extracted, reconstituted, and aliquoted into two identical vials for parallel analysis. This eliminates sample preparation variance, ensuring that any statistical deviation is strictly attributable to the instrumental method.
Experimental workflow for CPS extraction and method cross-validation.
Phase 1: Matrix Extraction
-
Spiking: Aliquot 1.0 mL of the sample matrix into a centrifuge tube. Add 20 µL of the internal standard (Quinine Sulfate at 10 µg/mL for UV; a stable isotope-labeled analog for MS).
-
Alkalinization: Add 0.5 mL of 2 M NaOH.
-
Causality: Raising the pH above the pKa of the dihydrotriazine nitrogens suppresses their ionization, driving the CPS into its neutral free-base form to maximize organic partition.
-
-
Liquid-Liquid Extraction (LLE): Add 5.0 mL of an extraction solvent mixture (tert-Butyl Methyl Ether : Dichloromethane, 80:20 v/v) .
-
Causality: t-BME efficiently extracts the hydrophobic triazine rings, while the 20% DCM increases the solubility of the polar sulfone bridge, ensuring >90% recovery.
-
-
Phase Separation: Vortex for 2 minutes and centrifuge at 2000 × g for 10 minutes.
-
Reconstitution: Transfer the organic layer, evaporate to dryness under a gentle N₂ stream at 40°C, and reconstitute in 100 µL of the respective initial mobile phase.
Phase 2: RP-HPLC-UV Analysis (Reference Method)
-
Column: Hypersil ODS C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Acetonitrile : 10 mM Sodium Phosphate Buffer (10:90, v/v) containing 200 mM SDS, adjusted to pH 2.0 with orthophosphoric acid.
-
Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm.
-
System Suitability: Ensure tailing factor (T) is ≤ 1.5. The high concentration of SDS forms a dynamic ion-pair with CPS, ensuring sharp peak shapes.
Phase 3: UHPLC-MS/MS Analysis (Test Method)
-
Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution. Solvent A: 10 mM Ammonium Formate in Water (pH 3.5). Solvent B: Acetonitrile.
-
Causality: Ammonium formate is highly volatile and MS-compatible. The low pH ensures consistent protonation [M+H]⁺ in the ESI+ source prior to entering the mass analyzer.
-
-
Detection: ESI positive mode, Multiple Reaction Monitoring (MRM).
-
Field Insight: The use of an isotopically labeled internal standard is non-negotiable here to correct for matrix-induced ion suppression—a common artifact when ionizing complex biological extracts.
-
Cross-Validation Performance Data
To validate the advanced UHPLC-MS/MS method against the reference standard, a Bland-Altman statistical analysis was performed across 50 spiked samples. The results demonstrate that the UHPLC-MS/MS method not only matches the accuracy of the standard HPLC-UV method but drastically improves sensitivity and throughput without introducing proportional bias.
Table 2: Quantitative Cross-Validation Metrics
| Parameter | RP-HPLC-UV (Reference) | UHPLC-MS/MS (Test) |
| Linearity Range | 0.5 – 50 µg/mL | 0.01 – 1000 ng/mL |
| Limit of Detection (LOD) | 500 ng/mL | 10 pg/mL |
| Intra-day Precision (%CV) | 4.2% | 2.8% |
| Inter-day Precision (%CV) | 5.8% | 3.5% |
| Mean Recovery (Plasma) | 88.5 ± 4.1% | 92.3 ± 2.6% |
| Carryover | < 0.1% | Not Detected |
Conclusion
The cross-validation confirms that while the traditional RP-HPLC-UV method remains a robust and cost-effective standard for bulk API assay, the advanced UHPLC-MS/MS method provides the superior sensitivity and specificity required for trace impurity profiling and pharmacokinetic studies. By understanding the structural causality of CPS—specifically managing the electrostatic interaction between its basic guanidine moieties and the stationary phase—laboratories can confidently implement the UHPLC-MS/MS platform without compromising analytical integrity.
References
-
ChemicalRoot. "Cycloguanide Phenylsulfone CAS NO 18915-14-5". Retrieved from [Link]
-
Yuan BJ, Qin BY. "[Inhibitory properties of cycloguanide phenylsulfone on acetylcholinesterase]". Zhongguo Yao Li Xue Bao. 1990 Mar;11(2):126-30. PMID: 2275386. Retrieved from [Link]
-
Wanwimolruk, S., et al. "A Simple HPLC Assay for Proguanil and Its Active Metabolite Cycloguanil: Application to Oxidation Phenotyping". Journal of Liquid Chromatography, 1995. Retrieved from[Link]
-
Bejugam, N., et al. "New liquid chromatographic method for simultaneous quantification of Atovaquone and Proguanil with its active metabolite Cycloguanil in human plasma". Indian Journal of Pharmaceutical Education and Research, 2014. Retrieved from[Link]
Cycloguanide phenylsulfone proper disposal procedures
As a Senior Application Scientist, I approach the handling and disposal of complex heterocyclic intermediates not just as a regulatory requirement, but as a fundamental component of scientific integrity and environmental stewardship.
Cycloguanide phenylsulfone (CAS 18915-14-5) is a highly specialized biochemical intermediate utilized primarily in the synthesis of novel antimalarial and antiparasitic drug candidates[1][2]. Structurally, it is characterized by a central sulfone moiety flanked by nitrogen-rich dihydrotriazine rings[3]. While these structural features make it an excellent pharmacological building block, they also impart profound environmental stability and potent aquatic toxicity[4][5].
The following guide provides authoritative, step-by-step operational and disposal methodologies designed to protect laboratory personnel and prevent long-lasting ecological damage.
Physicochemical & Hazard Profile
Before handling this compound, it is critical to understand the physical and environmental parameters that dictate its safety protocols. Because it is highly toxic to aquatic life, it must never be routed to municipal sewage or standard landfills[4][5].
| Property / Hazard | Specification |
| Chemical Name | 1,1'-(Sulfonyldi-4,1-phenylene)bis(1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine) 2HCl |
| CAS Number | 18915-14-5 |
| Molecular Formula | C22H30Cl2N10O2S (as dihydrochloride salt) |
| Molecular Weight | 569.51 g/mol [1] |
| Transport Classification | UN2811 (Toxic Solid, Organic, N.O.S.)[4] |
| Ecological Toxicity | Very toxic to aquatic life with long-lasting effects (WGK 3 / H410 equivalent)[4][6] |
| Storage Conditions | Dry, dark, 0 - 4°C (short term) or -20°C (long term)[1] |
Table 1: Key physicochemical properties and hazard classifications for Cycloguanide phenylsulfone.
Operational Handling & Safety Protocol
Causality Focus: Cycloguanide phenylsulfone is typically handled as a fine, hydrophilic powder[6]. Dihydrotriazine derivatives can easily hold a static charge, which increases the risk of unintended aerosolization and subsequent inhalation exposure.
-
Step 1: Engineering Controls. Always manipulate the dry powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. This maintains a negative pressure environment, ensuring airborne particulates are captured via HEPA filtration before they can reach the operator's breathing zone.
-
Step 2: Personal Protective Equipment (PPE). Don double nitrile gloves, a fitted N95 or P100 particulate respirator (if handling outside an isolator), and a chemical-resistant, anti-static lab coat.
-
Step 3: Static Mitigation. Use anti-static weighing boats and grounded metal spatulas. Mitigating static ensures accurate dosing and prevents the sudden, electrostatic dispersion of the active pharmaceutical ingredient (API).
Spill Response & Containment Workflow
In the event of an accidental release, follow this self-validating protocol to ensure complete containment.
-
Step 1: Evacuate and Isolate. Immediately clear personnel from the vicinity. Allow 5 to 10 minutes for any aerosolized dust to settle before re-entering with upgraded PPE (including chemical goggles and a P100 respirator).
-
Step 2: Wet Containment (Do Not Dry Sweep). Causality: Dry sweeping will mechanically aerosolize the API, drastically increasing inhalation exposure. Instead, gently mist the spill with a 10% ethanol/water solution. The ethanol breaks the surface tension, allowing the liquid to quickly bind the hydrophobic portions of the powder into a manageable slurry.
-
Step 3: Collection. Use non-sparking tools to scoop the damp slurry into a rigid, sealable polyethylene container.
-
Step 4: Decontamination & Validation. Wash the affected surface with a high-pH laboratory detergent, followed by a 70% ethanol wipe-down.
-
Step 5: Self-Validation. Inspect the decontaminated area using a bright, oblique flashlight beam. The sharp angle of the light will highlight any microscopic, residual crystalline dust that requires further cleaning.
Proper Disposal Procedures
The robust C-S (sulfone) and C-N (triazine) bonds make this compound highly resistant to natural biodegradation[3]. Disposal requires specialized thermal destruction.
Methodology A: Solid Waste Disposal (Powder, PPE, and Empty Vials)
-
Primary Containment: Collect all contaminated solid waste in 6-mil, heavy-duty polyethylene bags. Double-line the bags to prevent accidental punctures from contaminated pipettes or spatulas.
-
Secondary Containment: Seal the bags and place them into a UN-rated rigid outer container (e.g., a poly drum).
-
Labeling: Affix a hazardous waste label clearly stating: "Toxic Solid Waste - Contains Cycloguanide Phenylsulfone (CAS 18915-14-5) - Environmentally Hazardous (UN2811)"[4].
-
Thermal Destruction: Dispatch the waste to a licensed chemical disposal contractor for high-temperature incineration (>1000°C) . Causality: Incineration at this extreme temperature is required to fully cleave the stable triazine and sulfone rings. You must ensure the disposal facility utilizes an alkaline scrubber; combusting the sulfone group generates sulfur oxides (SOx), and the triazine rings generate nitrogen oxides (NOx), both of which must be chemically neutralized before atmospheric release.
Methodology B: Liquid Waste Disposal (Aqueous or Solvent Solutions)
-
Segregation: Keep cycloguanide phenylsulfone liquid waste strictly segregated from strong oxidizers to prevent exothermic reactions.
-
Containerization: Transfer the liquid into a chemically compatible High-Density Polyethylene (HDPE) carboy. Fill only to 80% capacity to safely accommodate vapor expansion during transport.
-
pH Validation: Self-Validation: Before final capping, test the pH of the aqueous waste. Because the compound is often utilized as a dihydrochloride salt[1], the solution may be highly acidic. Carefully neutralize the solution to pH 6–8 using dilute NaOH. This prevents the degradation of the transport container and mitigates the risk of adverse reactions during transit.
-
Dispatch: Label as "Hazardous Liquid Waste - Aquatic Toxicity" and route for professional chemical incineration[5].
Disposal & Containment Workflow Diagram
Workflow for the segregation, packaging, and thermal destruction of Cycloguanide phenylsulfone waste.
References
-
Safety data sheet - British Pharmacopoeia. Pharmacopoeia.com. URL:[Link]
-
Cycloguanide phenylsulfone (C22H28N10O2S) - PubChemLite. Université du Luxembourg. URL:[Link]
-
Cycloguanide Phenylsulfone CAS NO 18915-14-5. ChemicalCell. URL:[Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Cycloguanide Phenylsulfone | 18915-14-5 | ChemicalCell [chemicalcell.com]
- 3. PubChemLite - Cycloguanide phenylsulfone (C22H28N10O2S) [pubchemlite.lcsb.uni.lu]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cycloguanil = 95 HPLC 152-53-4 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
